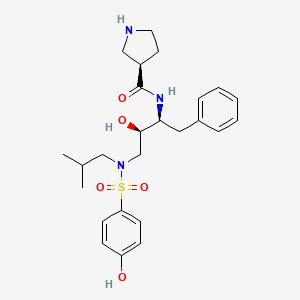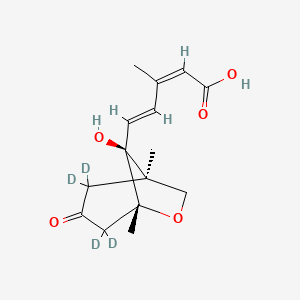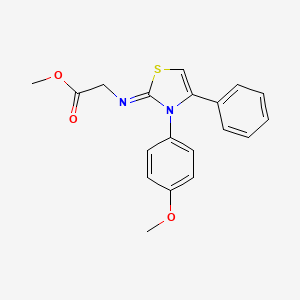
Anticancer agent 121
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 121 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of cancer cells, making it a valuable candidate for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 121 involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Anticancer agent 121 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Anticancer agent 121 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways, particularly those involved in cancer cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 121 involves the inhibition of key molecular targets and pathways that are crucial for cancer cell survival and proliferation. This compound is known to:
Inhibit DNA synthesis: By interfering with the replication machinery, it prevents cancer cells from dividing.
Induce apoptosis: By activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, it triggers programmed cell death in cancer cells.
Disrupt cell signaling: By targeting specific signaling pathways, it inhibits the growth and spread of cancer cells.
類似化合物との比較
Anticancer agent 121 can be compared with other similar compounds, such as:
Oxadiazoles: Known for their anticancer activity, these compounds share a similar heterocyclic structure and mechanism of action.
Thienopyrimidines: These compounds also exhibit potent anticancer properties and are structurally related to purines.
Uniqueness: What sets this compound apart is its unique combination of high potency, selectivity for cancer cells, and ability to target multiple pathways involved in cancer progression. This makes it a highly promising candidate for further development and clinical application.
特性
分子式 |
C19H18N2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
methyl 2-[[3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-ylidene]amino]acetate |
InChI |
InChI=1S/C19H18N2O3S/c1-23-16-10-8-15(9-11-16)21-17(14-6-4-3-5-7-14)13-25-19(21)20-12-18(22)24-2/h3-11,13H,12H2,1-2H3 |
InChIキー |
WFLZTDPYZPHQAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=CSC2=NCC(=O)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


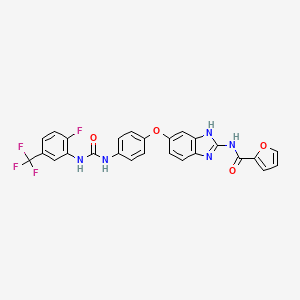
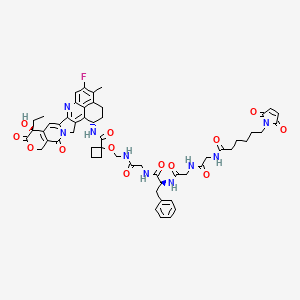
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
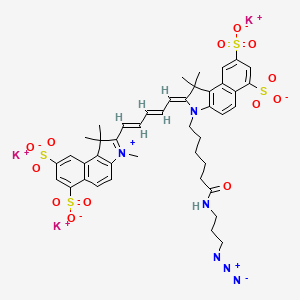

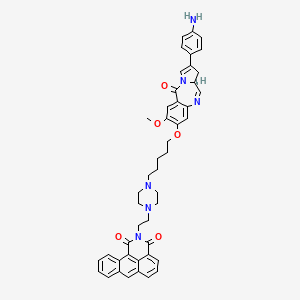

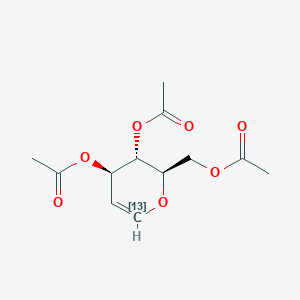
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
